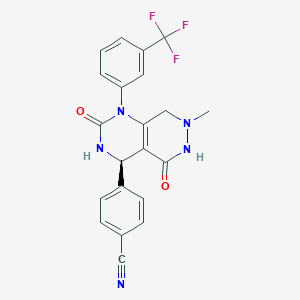

BAY-8040

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H16F3N5O2 |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

4-[(4R)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile |

InChI |

InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m1/s1 |

InChI Key |

UPNMBPLODWPJQQ-GOSISDBHSA-N |

Isomeric SMILES |

CN1CC2=C([C@H](NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |

Canonical SMILES |

CN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BAY-8040: An In-depth Technical Guide to Human Neutrophil Elastase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of BAY-8040, a potent and selective inhibitor of human neutrophil elastase (HNE). The content herein focuses on the core mechanism of action, associated signaling pathways, quantitative data, and detailed experimental protocols relevant to the study of this compound and its therapeutic potential in inflammatory and cardiopulmonary diseases.

Introduction to this compound and Human Neutrophil Elastase (HNE)

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin. While crucial for host defense, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of numerous inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), acute lung injury, and pulmonary arterial hypertension.

This compound is a pyrimidopyridazine derivative designed as a highly potent and selective inhibitor of HNE.[1] Its development is rooted in the therapeutic strategy of re-establishing the protease-antiprotease balance in diseases characterized by excessive HNE activity.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound and related predecessor compounds for comparative purposes.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human Neutrophil Elastase (HNE) | Inhibitor Assay | 28 | [2][3][4] |

| BAY-678 | Human Neutrophil Elastase (HNE) | Inhibitor Assay | 20 | [5] |

| BAY 85-8501 | Human Neutrophil Elastase (HNE) | Inhibitor Assay | 0.065 | [3] |

HNE-Mediated Signaling Pathways and the Impact of this compound Inhibition

HNE exerts its pathological effects through both direct proteolytic degradation of tissue and by activating pro-inflammatory signaling cascades. By inhibiting HNE, this compound is expected to block these downstream events.

One of the well-documented pathways initiated by HNE involves the stimulation of mucin production in airway epithelial cells, a key feature of several respiratory diseases. HNE can induce the expression of MUC5AC, a major gel-forming mucin. This process is mediated through a complex signaling pathway that includes the activation of protein kinase C delta (PKCδ), which in turn leads to the generation of reactive oxygen species (ROS) and the subsequent activation of downstream kinases like ERK1/2, ultimately promoting gene transcription.

Another critical pathway affected by HNE is the induction of airway smooth muscle cell proliferation. HNE has been shown to be mitogenic for these cells by activating the Extracellular signal-regulated kinase (ERK) signaling pathway, leading to increased expression of cyclin D1 and cell proliferation.

The inhibitory action of this compound on HNE would theoretically prevent the initiation of these cascades, thereby reducing mucin hypersecretion and smooth muscle proliferation.

Experimental Protocols

This section details representative methodologies for the in vitro and in vivo evaluation of HNE inhibitors like this compound.

In Vitro HNE Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against HNE using a fluorogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin)

-

Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well black, flat-bottom microplates

-

Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the HNE stock solution in Assay Buffer to a working concentration (e.g., 0.5 nM).

-

Assay Reaction:

-

Add 50 µL of the diluted HNE solution to each well of the 96-well plate.

-

Add a corresponding volume of the diluted this compound or vehicle control to the wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Prepare a working solution of the MeOSuc-AAPV-AMC substrate in Assay Buffer (e.g., 10 µM). Add 50 µL of the substrate solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes.

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor from the linear portion of the fluorescence vs. time curve.

-

Plot the percentage of HNE inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Model: Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats

This protocol outlines a widely used model to induce pulmonary arterial hypertension (PAH) in rats, which has been used to demonstrate the in vivo efficacy of this compound.[6]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline (MCT)

-

Vehicle for this compound administration (e.g., appropriate aqueous solution for oral gavage)

-

Anesthesia (e.g., isoflurane)

-

High-resolution echocardiography system

-

Pressure transducer for hemodynamic measurements

Procedure:

-

Induction of PAH: A single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) is administered to the rats. Control animals receive a saline injection.

-

Treatment Administration: Following MCT injection, this compound or vehicle is administered daily via oral gavage for a specified period (e.g., 28 days).

-

Monitoring: Body weight and general health of the animals are monitored regularly.

-

Echocardiographic Assessment: At the end of the treatment period, rats are anesthetized, and transthoracic echocardiography is performed to assess cardiac function and remodeling. Key parameters include right ventricular wall thickness, pulmonary artery acceleration time, and tricuspid annular plane systolic excursion (TAPSE).

-

Hemodynamic Measurements: Following echocardiography, a catheter connected to a pressure transducer is inserted into the right ventricle via the jugular vein to directly measure the right ventricular systolic pressure (RVSP), a primary indicator of PAH.

-

Histological Analysis: After euthanasia, the heart and lungs are excised. The heart is dissected to separate the right ventricle (RV) from the left ventricle plus septum (LV+S). The ratio of RV weight to (LV+S) weight (Fulton Index) is calculated as a measure of right ventricular hypertrophy. Lung tissue is preserved for histological staining to assess vascular remodeling.

-

Data Analysis: Statistical analysis is performed to compare the parameters between the vehicle-treated PAH group and the this compound-treated group.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HNE inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase with demonstrated in vivo efficacy in a preclinical model of pulmonary arterial hypertension. Its mechanism of action is centered on the direct inhibition of HNE, thereby preventing the downstream consequences of excessive proteolytic activity, including pro-inflammatory signaling and tissue degradation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other HNE inhibitors, which hold promise as therapeutic agents for a range of inflammatory and cardiopulmonary diseases.

References

- 1. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of BAY-8040

DISCLAIMER: The identifier "BAY-8040" has been attributed to two distinct investigational drug candidates: a CXCR4 antagonist peptide also known as BL-8040 or BKT140, and a small molecule inhibitor of human neutrophil elastase (HNE). This guide provides a comprehensive overview of the discovery and synthesis of both compounds to address this ambiguity for researchers, scientists, and drug development professionals.

Part 1: BL-8040 (BKT140) - A CXCR4 Antagonist

Discovery and Rationale

BL-8040, also known as BKT140, is a synthetic cyclic peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). The discovery of BL-8040 emerged from research into the critical role of the CXCR4/CXCL12 (SDF-1) signaling axis in cancer progression and immune cell trafficking. CXCR4 is overexpressed in a majority of human cancers and is implicated in tumor growth, invasion, angiogenesis, metastasis, and the development of resistance to therapy.[1][2]

The rationale behind developing a CXCR4 antagonist like BL-8040 is to disrupt the retention of cancer cells in the protective bone marrow microenvironment, thereby sensitizing them to chemotherapy and immunotherapy.[1][2] Additionally, by mobilizing immune cells, BL-8040 can enhance anti-tumor immune responses.[3]

Chemical Structure and Synthesis

BL-8040 is a 14-residue peptide with the sequence 4-fluoro-benzoyl-Arg-Arg-Nal-Cys-Tyr-Cit-Lys-DLys-Pro-Tyr-Arg-Cit-Cys-Arg-NH2, featuring a disulfide bond between the two cysteine residues to form a cyclic structure.[4]

Synthesis Protocol:

The synthesis of BL-8040 is achieved through solid-phase peptide synthesis (SPPS), followed by cyclization and purification. While specific patent literature (e.g., U.S. Pat. No. 7,423,007) provides the foundational methodology, a general protocol is as follows:

-

Linear Peptide Assembly: The linear peptide is assembled on a solid support resin (e.g., Rink amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Coupling Reactions: In each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, and the next Fmoc-protected amino acid is coupled using a suitable activating agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

-

Side-Chain Protection: The reactive side chains of the amino acids are protected with appropriate protecting groups (e.g., Pbf for Arginine, Trt for Cysteine, tBu for Tyrosine and Lysine).

-

Cleavage from Resin: Once the linear sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

Cyclization: The crude linear peptide is then subjected to an oxidation reaction to form the disulfide bond between the two cysteine residues. This is typically achieved by dissolving the peptide in a dilute aqueous buffer at a slightly alkaline pH and allowing it to stir in the presence of an oxidizing agent (e.g., air, potassium ferricyanide).

-

Purification: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified BL-8040 is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Biological Activity and Mechanism of Action

BL-8040 is a high-affinity antagonist of the CXCR4 receptor.[5] Its mechanism of action involves binding to CXCR4 and inhibiting the binding of its natural ligand, CXCL12. This inhibition leads to several biological effects:

-

Mobilization of Hematopoietic and Cancer Cells: By blocking the CXCR4/CXCL12 interaction, BL-8040 disrupts the homing and retention of hematopoietic stem cells and cancer cells in the bone marrow, leading to their mobilization into the peripheral blood.[1][2]

-

Sensitization to Chemotherapy: The mobilization of cancer cells from the protective bone marrow niche makes them more susceptible to the cytotoxic effects of chemotherapy.[1]

-

Induction of Apoptosis: BL-8040 has been shown to have a direct pro-apoptotic effect on cancer cells.[2]

-

Modulation of the Tumor Microenvironment: BL-8040 can increase the infiltration of anti-tumor T-cells into the tumor microenvironment, thereby enhancing the efficacy of immunotherapies like PD-1 inhibitors.[6]

Caption: A typical workflow for determining the IC50 of an HNE inhibitor.

Quantitative Data

| Parameter | Value | Context | Reference |

| In vivo Efficacy | Demonstrated | Decreased cardiac remodeling and ameliorated cardiac function in a monocrotaline-induced rat model of pulmonary arterial hypertension. | [7] |

| Selectivity | High | Selective for HNE over other proteases. | [7] |

| Pharmacokinetics | Promising | Suitable for oral administration. | [7] |

References

- 1. BioLineRx Announces Grant of European Patent Covering Use of BL-8040 with Cytarabine for Treating Acute Myeloid Leukemia - BioSpace [biospace.com]

- 2. BioLineRx Announces Initiation of Phase 1b/2 Trial for BL-8040 in AML Under Immunotherapy Collaboration | BioLineRx [ir.biolinerx.com]

- 3. researchgate.net [researchgate.net]

- 4. US20240082348A1 - Composition of bl-8040 - Google Patents [patents.google.com]

- 5. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine this compound in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pyrimidopyridazine Derivative BAY-8040: A Potent and Selective Human Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathogenesis of various inflammatory and cardiopulmonary diseases. Its dysregulation leads to excessive tissue degradation and inflammation. BAY-8040 is a novel, potent, and selective pyrimidopyridazine derivative developed as an inhibitor of HNE. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, synthesis, and key preclinical data. All quantitative data are presented in structured tables, and experimental protocols for pivotal studies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Core Compound Details: this compound

This compound is a synthetic, small-molecule inhibitor targeting human neutrophil elastase. Its unique pyrimidopyridazine core structure contributes to its high potency and selectivity.

| Property | Value |

| Chemical Name | 4-((S)-4-(4-cyanophenyl)-2,5-dimethyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyrimidin-2-ylamino)benzonitrile |

| Molecular Formula | C₂₁H₁₆F₃N₅O₂ |

| Molecular Weight | 427.38 g/mol |

| CAS Number | 1194453-23-0 |

| Chemical Structure | (See Figure 1 below) |

| SMILES | N#CC1=CC=C(--INVALID-LINK--NC(N3C4=CC=CC(C(F)(F)F)=C4)=O)C=C1[1] |

Figure 1: Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of human neutrophil elastase (HNE), a key protease in inflammatory processes.[1] HNE, when released by activated neutrophils, can degrade a wide range of extracellular matrix proteins, leading to tissue damage.

The simplified signaling pathway illustrating the role of HNE and the inhibitory action of this compound is depicted below.

References

In-Depth Technical Guide: Target Binding and Selectivity of BAY-8040

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-8040 is a potent and highly selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory and cardiopulmonary diseases. This document provides a comprehensive overview of the target binding profile and selectivity of this compound, based on available scientific literature. It includes quantitative binding data, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to support further research and development efforts.

Core Target Binding Affinity

This compound is a pyrimidopyridazine derivative that demonstrates potent inhibitory activity against its primary target, human neutrophil elastase (HNE).[1]

Table 1: In Vitro Inhibitory Potency of this compound against Human Neutrophil Elastase

| Target | Assay Type | IC50 (nM) | Reference |

| Human Neutrophil Elastase (HNE) | Biochemical Assay | 28 | [2] |

Selectivity Profile

A critical aspect of a therapeutic candidate is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. This compound has been profiled against a broad panel of other pharmacologically relevant targets and related serine proteases, demonstrating a high degree of selectivity.

Table 2: Selectivity of this compound against a Panel of Other Targets

| Target Class | Number of Targets Tested | Inhibition | Reference |

| Pharmacologically Relevant Targets | 68 | No significant inhibition (>10 µM) | [2] |

| Related Serine Proteases | Panel (specific proteases not detailed in source) | No significant inhibition | [2] |

Note: The specific list of the 68 pharmacologically relevant targets and the composition of the serine protease panel are not detailed in the publicly available literature.

Experimental Protocols

The following sections describe the methodologies for the key biochemical assays used to determine the target binding and selectivity of HNE inhibitors like this compound. While the precise, detailed protocol for this compound from the primary publication is not fully available, a standard and widely accepted protocol for this type of analysis is presented below.

Human Neutrophil Elastase (HNE) Inhibition Assay (Biochemical)

This assay quantifies the inhibitory activity of a compound against HNE by measuring the cleavage of a chromogenic or fluorogenic substrate.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for HNE.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

Test Compound (this compound)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Workflow Diagram:

Caption: Workflow for a typical HNE biochemical inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer.

-

Assay Plate Setup: To the wells of a 96-well microplate, add 50 µL of Assay Buffer.

-

Add 10 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the respective wells.

-

Enzyme Addition: Add 20 µL of diluted HNE solution to each well.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of a 1 mM MeOSuc-AAPV-pNA working solution (prepared by diluting the stock in Assay Buffer) to each well to start the reaction.

-

Data Acquisition: Immediately measure the increase in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The p-nitroanilide released by substrate cleavage absorbs at this wavelength.

-

Data Analysis: Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.

Serine Protease Selectivity Profiling

Objective: To assess the inhibitory activity of a test compound against a panel of related serine proteases to determine its selectivity.

Methodology Overview: The selectivity of this compound was likely determined by performing inhibition assays against a panel of serine proteases (e.g., cathepsin G, proteinase 3, chymotrypsin, trypsin, etc.). These assays would follow a similar principle to the HNE inhibition assay, but with the specific protease and its corresponding preferred substrate.

Workflow Diagram:

Caption: Logical workflow for serine protease selectivity profiling.

General Protocol:

-

Each protease in the panel is assayed individually with its specific substrate in the presence of a high concentration of the test compound (e.g., 10 µM for this compound).

-

The assay conditions (buffer, pH, temperature) are optimized for each specific protease.

-

The percentage of inhibition is calculated for each protease relative to a vehicle control.

-

A compound is considered selective if it potently inhibits the primary target (HNE) while showing minimal or no inhibition of the other proteases in the panel at the tested concentration.

Signaling Pathway Context

This compound's mechanism of action is direct inhibition of HNE. HNE is released by activated neutrophils at sites of inflammation and can cleave a wide range of extracellular matrix proteins, leading to tissue damage. By inhibiting HNE, this compound is expected to mitigate this pathological proteolysis.

Caption: Simplified pathway showing HNE's role and this compound's point of intervention.

Conclusion

The available data strongly indicate that this compound is a potent and highly selective inhibitor of human neutrophil elastase. Its low nanomolar potency against HNE, combined with a lack of significant activity against a wide range of other targets, underscores its potential as a specific therapeutic agent for HNE-driven pathologies. The experimental protocols outlined in this guide provide a framework for the evaluation of similar HNE inhibitors. Further research would benefit from the public availability of the full selectivity panel data for a more complete understanding of this compound's interaction profile.

References

The Role of BAY-8040 (Motixafortide) in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-8040, also known as Motixafortide (formerly BL-8040), is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] While its primary clinical development has focused on oncology and stem cell mobilization, the crucial role of the CXCL12/CXCR4 signaling axis in orchestrating immune cell trafficking and inflammation suggests a significant therapeutic potential for this compound in inflammatory diseases.[3][4][5] This technical guide provides an in-depth analysis of the preclinical rationale for utilizing this compound in inflammatory disease models. Due to the limited public data on this compound in these specific models, this guide leverages findings from studies on other CXCR4 antagonists, such as AMD3100, in established models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The potent antagonistic activity of this compound suggests its potential to elicit similar or enhanced therapeutic effects in these settings.

The CXCL12/CXCR4 Axis in Inflammation

The CXCL12/CXCR4 signaling pathway is a key regulator of leukocyte migration and localization. In inflammatory conditions, elevated levels of the chemokine CXCL12 at sites of inflammation act as a chemoattractant for CXCR4-expressing immune cells, including T cells, monocytes, and neutrophils. This influx of leukocytes contributes to the pathogenesis of various inflammatory diseases. Consequently, blockade of the CXCL12/CXCR4 interaction with an antagonist like this compound presents a compelling strategy to mitigate inflammatory responses.

Signaling Pathway of CXCR4 and its Antagonism by this compound

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that promote cell migration, survival, and proliferation. This compound, as a CXCR4 antagonist, competitively binds to the receptor, thereby preventing CXCL12-mediated signaling.

Caption: CXCL12/CXCR4 signaling and its inhibition by this compound.

Preclinical Evidence in Inflammatory Disease Models

While direct studies on this compound in inflammatory disease models are not extensively published, research on other CXCR4 antagonists provides a strong rationale for its potential efficacy.

Inflammatory Bowel Disease (IBD) Models

The dextran sulfate sodium (DSS)-induced colitis model is a widely used animal model that mimics aspects of human ulcerative colitis.[6][7][8][9] Studies have demonstrated that treatment with the CXCR4 antagonist AMD3100 significantly ameliorates disease severity in this model.[10][11]

Experimental Protocol: DSS-Induced Colitis

-

Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[8]

-

Treatment: A CXCR4 antagonist (e.g., AMD3100) or vehicle is administered daily via subcutaneous or intraperitoneal injection, starting from the first day of DSS administration.[10]

-

Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6, IL-1β).[10]

Caption: Experimental workflow for DSS-induced colitis model.

Quantitative Data from AMD3100 Studies in DSS-Induced Colitis

| Parameter | Control Group | DSS + Vehicle Group | DSS + AMD3100 Group | Percent Reduction with AMD3100 | Reference |

| Disease Activity Index (DAI) | 0 | 3.5 ± 0.4 | 1.8 ± 0.3 | ~49% | [10] |

| Colon Length (cm) | 8.5 ± 0.5 | 5.2 ± 0.4 | 7.1 ± 0.6 | ~59% (of shortening) | [10] |

| MPO Activity (U/g tissue) | 1.2 ± 0.3 | 8.9 ± 1.1 | 4.3 ± 0.7 | ~52% | [10] |

| TNF-α (pg/mg protein) | 50 ± 10 | 250 ± 30 | 120 ± 20 | ~52% | [10] |

| IL-6 (pg/mg protein) | 20 ± 5 | 150 ± 25 | 70 ± 15 | ~53% | [10] |

Data are representative values compiled from published studies and presented as mean ± SEM. The exact values may vary between experiments.

Rheumatoid Arthritis (RA) Models

Collagen-induced arthritis (CIA) is a widely used animal model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[12][13][14] Blockade of CXCR4 has shown therapeutic potential in this model.

Experimental Protocol: Collagen-Induced Arthritis (CIA)

-

Immunization: Mice (e.g., DBA/1 strain) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[12][15]

-

Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.[15]

-

Treatment: Prophylactic or therapeutic treatment with a CXCR4 antagonist or vehicle is administered daily or on a specified schedule.

-

Arthritis Scoring: The incidence and severity of arthritis are monitored by visually scoring each paw for signs of inflammation (redness, swelling).

-

Endpoint Analysis: At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected to measure anti-collagen antibody titers and inflammatory cytokines.

Caption: Experimental workflow for collagen-induced arthritis model.

Quantitative Data from CXCR4 Inhibition Studies in Arthritis Models

| Parameter | Control Group | CIA + Vehicle Group | CIA + CXCR4 Antagonist Group | Percent Reduction with Antagonist | Reference |

| Arthritis Score (max 16) | 0 | 10.5 ± 1.2 | 5.5 ± 0.8 | ~48% | [16] |

| Incidence of Arthritis (%) | 0 | 100 | 50 | 50% | [16] |

| Histological Score (inflammation) | 0 | 3.2 ± 0.4 | 1.5 ± 0.3 | ~53% | [16] |

| Serum TNF-α (pg/mL) | 20 ± 5 | 150 ± 20 | 75 ± 15 | ~50% | [16] |

Data are representative values compiled from published studies and presented as mean ± SEM. The exact values may vary between experiments.

This compound: A Potent CXCR4 Antagonist with Therapeutic Potential in Inflammation

This compound (Motixafortide) is a cyclic peptide that acts as a high-affinity, selective antagonist of CXCR4.[2] Its mechanism of action involves binding to CXCR4 and preventing its interaction with CXCL12, thereby inhibiting downstream signaling pathways that promote inflammation. Computational modeling and experimental data have elucidated the structural basis of its high-affinity binding to CXCR4.[4] The superior binding affinity of this compound compared to other CXCR4 antagonists may translate to enhanced efficacy in inflammatory disease models.

Conclusion and Future Directions

The preclinical data from studies using CXCR4 antagonists in established models of inflammatory bowel disease and rheumatoid arthritis provide a strong rationale for investigating this compound in these and other inflammatory conditions. The consistent reduction in disease activity, inflammatory cell infiltration, and pro-inflammatory cytokine production upon CXCR4 blockade highlights the therapeutic potential of this approach. Future preclinical studies should directly evaluate the efficacy of this compound in these models to establish its dose-response relationship and compare its potency to other immunomodulatory agents. Such studies will be crucial in paving the way for the clinical development of this compound as a novel therapeutic for inflammatory diseases.

References

- 1. Facebook [cancer.gov]

- 2. Single Dose of the CXCR4 Antagonist BL-8040 Induces Rapid Mobilization for the Collection of Human CD34+ Cells in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dextran Sulfate Sodium-Induced Colitis Model - takisbiotech [takisbiotech.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Therapeutic effect of imiquimod on dextran sulfate sodium-induced ulcerative colitis in mice | PLOS One [journals.plos.org]

- 9. scispace.com [scispace.com]

- 10. CXCR4 antagonist AMD3100 attenuates colonic damage in mice with experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CXCR4 antagonist AMD3100 attenuates colonic damage in mice with experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chondrex.com [chondrex.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. chondrex.com [chondrex.com]

- 15. researchgate.net [researchgate.net]

- 16. Targeting the chemokine receptor CXCR4 with histamine analog to reduce inflammation in juvenile arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Motixafortide (BL-8040) in Cardiopulmonary Pathology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While primarily investigated for its role in oncology and stem cell mobilization, the CXCR4 antagonist motixafortide (BL-8040) presents a compelling avenue for research in cardiopulmonary pathology, particularly in the context of pulmonary arterial hypertension (PAH). This guide provides a comprehensive overview of the scientific rationale, preclinical evidence, and potential experimental approaches for investigating motixafortide in this emerging area. The information presented herein is intended to equip researchers with the foundational knowledge to design and execute studies exploring the therapeutic potential of CXCR4 inhibition in cardiopulmonary diseases.

The CXCL12/CXCR4 Signaling Axis in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension is a progressive disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance and, ultimately, right heart failure.[1] The chemokine CXCL12 and its receptor CXCR4 have been identified as key players in the pathobiology of PAH.[2][3][4][5][6]

In PAH, the CXCL12/CXCR4 axis is upregulated and contributes to the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), which are central to the vascular remodeling process.[3] This signaling pathway is also implicated in the recruitment of progenitor cells that may contribute to the formation of vascular lesions.[6] Furthermore, endothelial autocrine signaling through the CXCL12/CXCR4/FoxM1 axis has been shown to contribute to endothelial hyperproliferation in PAH.[2][4][7]

Signaling Pathway Diagram

References

- 1. dovepress.com [dovepress.com]

- 2. Endothelial Autocrine Signaling through CXCL12/CXCR4/FoxM1 Axis Contributes to Severe Pulmonary Arterial Hypertension [mdpi.com]

- 3. Inhibition of CXCR4 ameliorates hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial Autocrine Signaling through CXCL12/CXCR4/FoxM1 Axis Contributes to Severe Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of chemokine receptor CXCR4 on hypoxia-induced pulmonary hypertension and vascular remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of BAY-8040 and BL-8040: A Technical Overview

Note on Nomenclature: Publicly available research indicates a potential for confusion between two similarly named compounds: BAY-8040, a human neutrophil elastase (HNE) inhibitor, and BL-8040, a CXCR4 antagonist. This document provides a comprehensive overview of the preclinical data for BL-8040, for which a substantial body of research exists. A summary of the available preclinical information for this compound is also included.

BL-8040: A CXCR4 Antagonist for Oncology

BL-8040 is a short synthetic peptide that functions as a high-affinity antagonist for the CXCR4 chemokine receptor.[1] CXCR4 is over-expressed in a majority of human cancers and plays a crucial role in tumor progression, angiogenesis, metastasis, and cell survival.[2] Preclinical studies have explored its potential as a direct anti-cancer agent, a chemo-sensitizer, and an immune-modulator.

Mechanism of Action and Signaling Pathways

BL-8040 selectively binds to the CXCR4 receptor, preventing its interaction with its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[3] This inhibition disrupts the retention of cancer cells in the protective bone marrow microenvironment, sensitizing them to therapy.[4] Furthermore, BL-8040 has a direct pro-apoptotic effect on cancer cells.

The binding of BL-8040 to CXCR4 leads to the inhibition of downstream survival signals, notably through the AKT/ERK pathways.[1][5] This culminates in the upregulation of miR-15a/miR-16-1, which in turn downregulates the anti-apoptotic proteins BCL-2 and MCL-1, as well as the cell cycle regulator cyclin-D1, leading to apoptosis.[5]

In Vitro Studies

Preclinical in vitro studies have demonstrated the cytotoxic effects of BL-8040 across various hematological malignancies.

Quantitative Data from In Vitro Studies

| Cell Line / Condition | Treatment | Effect | Result | Reference |

| MV4-11 (FLT3-ITD AML) | BL-8040 | Inhibition of cell growth | 35% | [2] |

| MV4-11 (FLT3-ITD AML) | BL-8040 | Increased cell death | 39% | [2] |

| Primary AML cells (FLT3-ITD) | BL-8040 | Inhibition of cell growth | 28-47% | [2] |

| Primary AML cells (FLT3-ITD) | BL-8040 | Increased cell death | 75-100% | [2] |

| HL-60 (FLT3-WT AML) & Primary AML cells (FLT3-WT) | BL-8040 | Inhibition of cell growth | 16-50% | [2] |

| AML cells | BL-8040 + AC220 or ARA-C | Reduction in cell viability | 96% | [2] |

| AML cells | BL-8040 + AC220 or ARA-C | Induction of cell death | 70-90% | [2] |

| Regulatory T cells (Treg) | 100 nM BL-8040 | Inhibition of migration | 82% | [6] |

| Conventional T cells (Tconv) | 100 nM BL-8040 | Inhibition of migration | 56.6% | [6] |

| Treg cells | BL-8040 (24 hr) | Induction of cell death | 19.2% | [6] |

| Tconv cells | BL-8040 (24 hr) | Induction of cell death | 3.5% | [6] |

| Naïve CD4 T cells | 10µM BL-8040 | Inhibition of Treg differentiation | 5-fold | [6] |

Experimental Protocol: In Vitro Apoptosis Assay

A representative protocol for assessing apoptosis in acute myeloid leukemia (AML) cells treated with BL-8040 is as follows:

-

Cell Culture: Human AML cell lines (e.g., MV4-11, HL-60) or primary AML cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are incubated for 48 hours with varying concentrations of BL-8040 (e.g., 8µM-20µM), either alone or in combination with other agents like AC220 or ARA-C.

-

Apoptosis Analysis: The percentage of apoptotic cells is determined by flow cytometry using Annexin V and Propidium Iodide (PI) or 7-AAD staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Cycle Analysis: To assess effects on the cell cycle, cells are fixed, permeabilized, and stained with a DNA-binding dye like PI. The distribution of cells in different phases of the cell cycle (Sub-G0, G0/G1, S, G2/M) is analyzed by flow cytometry. An increase in the Sub-G0 population is indicative of apoptosis.[2]

In Vivo Studies

Preclinical in vivo studies have been conducted in various animal models to evaluate the anti-tumor efficacy and immunomodulatory effects of BL-8040.

Quantitative Data from In Vivo Studies

| Animal Model | Treatment | Effect | Result | Reference |

| NSG mice with human AML | Single injection of BL-8040 (100µ g/mouse ) | Mobilization of AML cells | 8-fold increase | [2] |

| NSG mice with human AML | 5 consecutive injections of BL-8040 (400µ g/mouse ) | Reduction of AML blasts in blood | 40-60% | [2] |

| NSG mice with human AML | 5 consecutive injections of BL-8040 (400µ g/mouse ) | Induction of AML cell apoptosis in BM and blood | 10-20-fold increase | [2] |

| 5 T-ALL xenografts | Daily BL-8040 for 2 weeks | Reduction in tumor burden | Median 32.1-fold (range 6.8 to 176) | [1] |

| T-ALL xenografts | BL-8040 alone (2 weeks) | Reduction in T-ALL burden | Mean 966-fold decrease | [7] |

| T-ALL xenografts | BL-8040 + ABT263 (2 weeks) | Reduction in T-ALL burden | Mean 4,389-fold decrease | [7] |

| Murine model of cancer | BL-8040 + cancer vaccine | Survival at day 35 | 80% (vs. 0% for either agent alone) | [8] |

Experimental Protocol: In Vivo T-ALL Xenograft Study

A representative protocol for an in vivo study of BL-8040 in T-cell acute lymphoblastic leukemia (T-ALL) is as follows:

-

Animal Model: Non-irradiated NOD-scid IL2Rgamma-null (NSG) mice are used.

-

Cell Line: A human T-ALL cell line, such as P12/Ichikawa cells modified to express luciferase for bioluminescent imaging, or patient-derived T-ALL xenografts are used.

-

Engraftment: Mice are injected with the T-ALL cells and engraftment is allowed to establish.

-

Treatment Groups: Mice are randomized into treatment groups: vehicle control, BL-8040 alone, another therapeutic agent (e.g., ABT263) alone, or a combination of BL-8040 and the other agent.

-

Dosing and Administration: Treatment is administered for a specified period, for instance, for 2 weeks.

-

Monitoring: Leukemia burden is monitored weekly using bioluminescent imaging or by quantifying human CD45+ T-ALL cells in the blood via flow cytometry.[9]

-

Endpoint Analysis: At the end of the study, tissues such as bone marrow can be harvested to analyze signaling pathways (e.g., phosphorylation of Akt and Erk) and markers of apoptosis and proliferation.

Immunomodulatory and Mobilization Effects

BL-8040 has demonstrated robust mobilization of hematopoietic stem cells and various immune cell populations from the bone marrow into the peripheral blood.[4] This includes the mobilization of T cells, B cells, NK cells, and dendritic cells.[4][10] In the context of cancer, BL-8040 can increase the infiltration of anti-tumor T-cells into the tumor microenvironment, contributing to its anti-cancer effects.

Data on Immune Cell Mobilization

| Population | Treatment | Effect | Reference |

| Healthy Volunteers | Single dose BL-8040 (0.5, 0.75, 1 mg/kg) | Mobilization of CD34+ cells (4 hours post-dose) | Mean count of 37, 31, and 35 cells/µL respectively (vs. 8 for placebo) |

| Pancreatic cancer mouse model | BL-8040 | Increased CD8 T cell accumulation in the tumor | [11] |

| Murine model of cancer | BL-8040 + cancer vaccine | Increased abundance of tumor-specific T-cells in the tumor microenvironment |

This compound: A Human Neutrophil Elastase (HNE) Inhibitor

This compound is a pyrimidopyridazine derivative identified as a potent and selective inhibitor of human neutrophil elastase (HNE).[5][12] HNE is a serine protease implicated in various inflammatory and cardiopulmonary diseases.[12]

Mechanism of Action

This compound acts by directly inhibiting the enzymatic activity of HNE.[13] It has been shown to be highly selective, with no significant inhibition of 68 other pharmacologically relevant targets or a panel of related serine proteases at concentrations greater than 10 µM.[14]

In Vitro Potency

| Target | Metric | Value | Reference |

| Human Neutrophil Elastase (HNE) | IC50 | 28 nM | [14] |

In Vivo Studies

The preclinical in vivo efficacy of this compound was evaluated in a rat model of pulmonary arterial hypertension.

Experimental Protocol: Monocrotaline-Induced Pulmonary Arterial Hypertension Rat Model

-

Animal Model: Rats are used to model pulmonary arterial hypertension.

-

Induction of Disease: A single injection of monocrotaline is administered to induce the disease state.

-

Treatment: this compound is administered to the rats.

-

Endpoint Analysis: The effects of this compound on cardiac remodeling and cardiac function are assessed.[12][13]

In this model, this compound was shown to decrease cardiac remodeling and ameliorate cardiac function, providing in vivo proof-of-concept for its therapeutic potential in cardiopulmonary pathologies.[5][12]

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. BioLineRx Reports Results of Phase 2 Study for BL-8040 Monotherapy in Stem Cell Mobilization for Allogeneic Bone Marrow Transplantation | BioLineRx [ir.biolinerx.com]

- 5. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. Single Dose of the CXCR4 Antagonist BL-8040 Induces Rapid Mobilization for the Collection of Human CD34+ Cells in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine this compound in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound (BAY8040) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]

Navigating the Safety and Toxicity Landscape of Motixafortide (BL-8040): An In-depth Technical Guide

A comprehensive analysis of the safety and toxicity profile of the CXCR4 antagonist motixafortide (BL-8040), a promising agent in cancer therapy and stem cell mobilization, reveals a manageable and well-characterized set of adverse events. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its safety, tolerability, and associated mechanisms, drawing from key clinical trials and preclinical studies.

There appears to be a potential ambiguity in the nomenclature of the requested compound. Publicly available scientific literature and clinical trial data predominantly refer to BL-8040 , also known as motixafortide , a C-X-C chemokine receptor type 4 (CXCR4) antagonist. Information regarding a compound designated "BAY-8040" with a substantial safety and toxicity profile is scarce. Therefore, this technical guide will focus on the extensive data available for BL-8040 (motixafortide).

Executive Summary

Motixafortide (BL-8040) has been evaluated in multiple clinical trials, most notably the COMBAT/KEYNOTE-202 study in pancreatic ductal adenocarcinoma (PDAC) and the GENESIS trial for stem cell mobilization in multiple myeloma patients. Across these studies, motixafortide has demonstrated a generally manageable safety profile. The most frequently observed adverse events are localized injection site reactions and systemic reactions that are often mitigated with premedication. While serious adverse events like anaphylactic shock have been reported, their incidence is low. This guide will delve into the quantitative safety data, the protocols of pivotal studies, and the underlying molecular pathways associated with motixafortide's mechanism of action and potential toxicities.

Quantitative Safety Profile

The safety and tolerability of motixafortide have been primarily characterized in the COMBAT and GENESIS clinical trials. The following tables summarize the most common adverse events reported in these studies.

Table 1: Common Adverse Events Associated with Motixafortide (BL-8040)

| Adverse Event | Incidence (%) | Severity | Notes |

| Injection Site Reactions | |||

| Pain | 53%[1] | Mild to Severe | Premedication with analgesics can mitigate this effect.[2] |

| Erythema (Redness) | 27%[1] | Mild to Moderate | Typically localized and transient. |

| Pruritus (Itching) | 24%[1] | Mild to Moderate | |

| Systemic Reactions | |||

| Pruritus (Generalized) | 38%[1] | Mild to Moderate | |

| Flushing | 33%[1] | Mild to Moderate | |

| Back Pain | 21%[1] | Mild to Moderate | |

| Nausea | 14%[1] | Mild | |

| Urticaria (Hives) | 14%[1] | Mild to Moderate | Part of a broader hypersensitivity reaction profile. |

| Other Notable Adverse Events | |||

| Anaphylactic Shock | Low | Severe | Requires immediate medical attention.[3] |

| Hypersensitivity Reactions | 7.6% in the GENESIS study[4] | Mild to Severe | Symptoms include pruritus, flushing, urticaria, rash, erythema, vomiting, nausea, and chills.[4] |

Table 2: Grade 3/4 Adverse Events in the GENESIS Trial (Motixafortide + G-CSF vs. Placebo + G-CSF)

| Adverse Event Category | Motixafortide + G-CSF (%) | Placebo + G-CSF (%) |

| Any Grade 3/4 AE | 68.8% | 42.9% |

| Cytopenias (post-ASCT) | Majority of Grade 3/4 AEs in both arms | Majority of Grade 3/4 AEs in both arms |

| Injection Site Reactions (Grade 3/4) | 11.3% | Not Applicable |

Key Experimental Protocols

The COMBAT/KEYNOTE-202 Trial (Metastatic Pancreatic Cancer)

The COMBAT (Combination of BL-8040 and Pembrolizumab in Patients with Metastatic Pancreatic Cancer) trial was a Phase 2a, open-label, multicenter study designed to evaluate the safety and efficacy of motixafortide in combination with pembrolizumab (KEYTRUDA®), with or without chemotherapy.[5]

-

Study Design: The trial consisted of two cohorts. Cohort 1 evaluated motixafortide and pembrolizumab in patients with chemotherapy-resistant disease.[5] Cohort 2 assessed a triple combination of motixafortide, pembrolizumab, and chemotherapy (irinotecan, 5-fluorouracil, and leucovorin) as a second-line therapy.[6]

-

Dosing Regimen (Cohort 1): Patients received motixafortide monotherapy for five days, followed by combination therapy with pembrolizumab.[7]

-

Safety Assessments: Safety and tolerability were primary endpoints, with adverse events monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

The GENESIS Trial (Stem Cell Mobilization)

The GENESIS trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of motixafortide in combination with granulocyte-colony stimulating factor (G-CSF) for the mobilization of hematopoietic stem cells for autologous transplantation in multiple myeloma patients.[8]

-

Study Design: The study included a lead-in, open-label, single-arm phase followed by a randomized, placebo-controlled phase.[8]

-

Dosing Regimen: Eligible patients received G-CSF daily. On day 4, they received a single subcutaneous dose of either motixafortide (1.25 mg/kg) or a placebo.[8]

-

Safety Assessments: The primary safety objective was to characterize the adverse event profile of motixafortide in combination with G-CSF.

Signaling Pathways and Mechanism of Action

Motixafortide is a potent antagonist of the CXCR4 receptor. The interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), plays a crucial role in tumor progression, metastasis, and the retention of hematopoietic stem cells in the bone marrow.[9][10]

Motixafortide's Mechanism of Action

Caption: Mechanism of action of motixafortide (BL-8040).

By blocking the binding of CXCL12 to CXCR4, motixafortide inhibits downstream signaling pathways, such as the ERK and AKT pathways, which are critical for cancer cell survival and proliferation.[11] This blockade can lead to apoptosis of cancer cells and disrupts the interaction between cancer cells and their protective microenvironment.[11] In the context of stem cell mobilization, motixafortide disrupts the retention signals that hold hematopoietic stem cells in the bone marrow, leading to their release into the peripheral blood for collection.

Experimental Workflow and Logical Relationships

COMBAT/KEYNOTE-202 Clinical Trial Workflow

Caption: Workflow of the COMBAT/KEYNOTE-202 clinical trial.

Conclusion

The safety and toxicity profile of motixafortide (BL-8040) is well-documented through rigorous clinical trials. The predominant adverse events are manageable injection site and systemic reactions. Premedication strategies have been shown to effectively reduce the incidence and severity of these events. While the potential for serious hypersensitivity reactions exists, established monitoring and management protocols can mitigate these risks. For drug development professionals, the available data suggest that motixafortide's safety profile is acceptable within its intended therapeutic contexts. Further research and long-term follow-up will continue to refine our understanding of its long-term safety.

References

- 1. Aphexda (motixafortide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. academic.oup.com [academic.oup.com]

- 3. drugs.com [drugs.com]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biolinerx.com [biolinerx.com]

- 7. Study Assessing Safety and Efficacy of Combination of BL-8040 and Pembrolizumab in Metastatic Pancreatic Cancer Patients [clin.larvol.com]

- 8. researchgate.net [researchgate.net]

- 9. Facebook [cancer.gov]

- 10. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY-8040 and Related Compounds in Cell Culture

Note: Initial searches for "BAY-8040" indicate it is a human neutrophil elastase (HNE) inhibitor with limited publicly available cell culture protocols.[1] However, the query may contain a typographical error, as "BL-8040" and "BAY 11-7082" are well-documented compounds with extensive cell culture applications and established signaling pathways. This document provides detailed protocols and application notes for BL-8040 and BAY 11-7082 to address the likely research needs of the audience.

BL-8040: A CXCR4 Antagonist for Apoptosis Induction in Cancer Cells

BL-8040 is a potent antagonist of the CXCR4 receptor, which plays a crucial role in the survival and retention of cancer cells, particularly in acute myeloid leukemia (AML), within the bone marrow microenvironment.[2] By inhibiting the CXCR4 signaling pathway, BL-8040 induces apoptosis and inhibits the survival of AML cells.[2][3]

Signaling Pathway of BL-8040

BL-8040 acts by blocking the binding of its ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor. This inhibition disrupts downstream signaling cascades that promote cell survival, proliferation, and migration. Specifically, BL-8040-mediated CXCR4 inhibition leads to the downregulation of the PI3K/AKT and ERK signaling pathways.[2] This, in turn, results in the upregulation of microRNAs miR-15a and miR-16-1, which target and downregulate the anti-apoptotic proteins BCL-2 and MCL-1, as well as the cell cycle regulator Cyclin-D1, ultimately leading to apoptosis.[2]

Caption: BL-8040 inhibits the CXCR4 receptor, leading to apoptosis.

Quantitative Data: Effects of BL-8040 on AML Cells

| Cell Line | Treatment | Effect | Reference |

| FLT3-ITD AML cells | BL-8040 in combination with AC220 or ARA-C | 96% reduction in cell viability; 70-90% induction of cell death | [3] |

| FLT3-WT AML cells (HL-60 and primary cells) | BL-8040 | 16-50% inhibition of cell growth | [3] |

| Human AML cells in NSG mice | Single injection of BL-8040 (100µ g/mice ) | 8-fold increase in mobilization of AML cells to the periphery | [3] |

| Human AML cells in NSG mice | 5 consecutive injections of BL-8040 (400µ g/mice ) | 40-60% reduction in AML blasts in the blood; 10-20-fold induction of apoptosis in bone marrow and blood | [3] |

Experimental Protocols

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of BL-8040 on cancer cell viability.[4][5]

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete culture medium

-

BL-8040

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[4]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][7]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of BL-8040 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the BL-8040 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve BL-8040).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[8][9][10]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with the desired concentration of BL-8040 for a specific duration. Include an untreated control group.[10]

-

Harvest both adherent and suspension cells. For adherent cells, use a gentle scraping method to minimize membrane damage.[10]

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.[10]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10]

Caption: Workflow for assessing BL-8040-induced apoptosis.

BAY 11-7082: An Inhibitor of the NF-κB Signaling Pathway

BAY 11-7082 is a widely used anti-inflammatory agent that acts as a selective and irreversible inhibitor of cytokine-induced IκBα phosphorylation.[12] This inhibition prevents the activation of the NF-κB transcription factor, which is a key regulator of inflammatory responses, cell survival, and proliferation.[12][13]

Signaling Pathway of BAY 11-7082

In the canonical NF-κB pathway, stimulation by factors such as TNF-α leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. BAY 11-7082 inhibits the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[12][13]

Caption: BAY 11-7082 inhibits NF-κB activation by preventing IκBα phosphorylation.

Quantitative Data: Effects of BAY 11-7082

| Cell Type | Treatment | Effect | IC50 | Reference |

| Human endothelial cells | TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-Selectin | Inhibition | 5–10 μM | [12] |

Experimental Protocol: Western Blotting for NF-κB Pathway Activation

This protocol provides a method to analyze the effect of BAY 11-7082 on the phosphorylation of NF-κB p65 and IκBα.[14][15]

Materials:

-

Cells of interest

-

Complete culture medium

-

BAY 11-7082

-

TNF-α (or other NF-κB activator)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[14][16]

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of BAY 11-7082 (e.g., 1-10 µM) for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.[12] Include untreated and vehicle-treated controls.

-

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.[17]

-

-

SDS-PAGE and Western Blotting:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times with TBST for 5 minutes each.[18]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane three times with TBST for 5 minutes each.[18]

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

-

Caption: Workflow for Western Blotting analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. medicine.uky.edu [medicine.uky.edu]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Annexin V Staining Protocol [bdbiosciences.com]

- 12. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]

- 13. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blotting Protocol [structbio.vanderbilt.edu]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. cdn.hellobio.com [cdn.hellobio.com]

- 17. bio-rad.com [bio-rad.com]

- 18. antibodiesinc.com [antibodiesinc.com]

Application Notes and Protocols for BAY-8040 in Animal Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BAY-8040, a potent and selective human neutrophil elastase (HNE) inhibitor, in preclinical animal models of pulmonary arterial hypertension (PAH).

Introduction

This compound is a polar pyrimidopyridazine derivative that demonstrates excellent potency and selectivity for human neutrophil elastase.[1] HNE is a serine protease implicated in the pathogenesis of various inflammatory conditions, including cardiopulmonary diseases.[1] In the context of pulmonary arterial hypertension, excessive HNE activity contributes to vascular remodeling and inflammation.[2][3] this compound has shown in vivo efficacy in a rat model of PAH, where it was found to reduce cardiac remodeling and improve cardiac function, providing a strong rationale for its investigation as a potential therapeutic agent.[1]

Mechanism of Action

Human neutrophil elastase, when released from activated neutrophils and other cells, can degrade components of the extracellular matrix, such as elastin.[2][4] This degradation leads to the release of growth factors that promote the proliferation of smooth muscle cells in the pulmonary arteries, a key feature of vascular remodeling in PAH.[2] HNE can also cleave and activate various cytokines and impact important signaling pathways, such as the bone morphogenetic protein receptor 2 (BMPR2) pathway, which is often dysfunctional in PAH.[2] this compound acts by selectively inhibiting the enzymatic activity of HNE, thereby preventing these downstream pathological effects.[1]

Signaling Pathway

The signaling pathway below illustrates the role of human neutrophil elastase in the pathogenesis of pulmonary arterial hypertension and the inhibitory action of this compound.

Animal Model

The most commonly cited animal model for studying the in vivo efficacy of this compound is the monocrotaline (MCT)-induced pulmonary arterial hypertension model in rats.[1] This model is widely used due to its ability to reproduce many of the key pathological features of human PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.[5][6][7]

Experimental Protocols

Below is a detailed protocol for the induction of PAH in rats using monocrotaline and subsequent treatment with this compound, based on established methodologies.

Experimental Workflow

Materials:

-

Male Wistar rats (or other suitable strain, e.g., Sprague-Dawley)

-

Monocrotaline (MCT)

-

This compound

-

Vehicle for this compound (e.g., appropriate aqueous solution)

-

Standard laboratory equipment for animal handling, injections, and oral gavage.

-

Equipment for hemodynamic measurements (pressure transducer, catheter)

-

Equipment for tissue collection and processing.

Procedure:

-

Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week before the start of the experiment to allow for acclimatization.

-

PAH Induction: Induce pulmonary arterial hypertension with a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg.[8]

-

Treatment Groups: Randomly assign the animals to different treatment groups, including:

-

Control group (no MCT, vehicle treatment)

-

MCT + Vehicle group

-

MCT + this compound group(s) (different doses can be tested)

-

-

Drug Administration:

-

The specific dosage of this compound will depend on the study design. Based on similar compounds and the goals of the study, a range of doses may be explored.

-

Administer this compound or vehicle daily via oral gavage, starting on the day of or the day after MCT injection.

-

-

Treatment Duration: Continue the treatment for a period of 28 days.

-

Endpoint Analysis (Day 28):

-

Hemodynamic Measurements: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP).

-

Right Ventricular Hypertrophy: After euthanasia, carefully excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh both parts separately to calculate the RV to LV+S weight ratio (Fulton index), an indicator of right ventricular hypertrophy.

-

Histological Analysis: Perfuse and fix the lungs for histological examination to assess vascular remodeling.

-

Data Presentation

The following table summarizes the type of quantitative data that can be generated from such a study. The values presented are hypothetical and for illustrative purposes, based on the expected outcomes of this compound treatment.

| Parameter | Control | MCT + Vehicle | MCT + this compound (low dose) | MCT + this compound (high dose) |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | 25 ± 3 | 55 ± 5 | 40 ± 4 | 30 ± 3 |

| Right Ventricular Hypertrophy (RV/LV+S) | 0.25 ± 0.02 | 0.50 ± 0.05 | 0.38 ± 0.04 | 0.30 ± 0.03 |

| Pulmonary Artery Medial Wall Thickness (%) | 15 ± 2 | 40 ± 4 | 28 ± 3 | 20 ± 2 |

Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This compound is a promising therapeutic candidate for pulmonary arterial hypertension due to its potent and selective inhibition of human neutrophil elastase. The monocrotaline-induced rat model of PAH is a well-established and relevant model for evaluating the in vivo efficacy of this compound. The protocols and methodologies outlined in these application notes provide a framework for conducting preclinical studies to further investigate the therapeutic potential of this compound. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data.

References

- 1. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine this compound in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 6. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

BAY-8040 Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of BAY-8040, a potent and selective inhibitor of human neutrophil elastase (HNE). The following protocols are based on preclinical studies in a well-established rat model of pulmonary arterial hypertension (PAH), providing a foundation for further investigation into the therapeutic potential of this compound.

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in a monocrotaline-induced rat model of pulmonary arterial hypertension. The key quantitative findings from this research are summarized below.

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |

| Right Ventricular Systolic Pressure (RVSP) [mmHg] | 55 ± 3 | 45 ± 4 | 38 ± 3 | 35 ± 2 |

| Right Ventricle / Left Ventricle + Septum Weight Ratio (RV/LV+S) | 0.58 ± 0.03 | 0.48 ± 0.04 | 0.42 ± 0.03 | 0.39 ± 0.02 |

| Pulmonary Artery Medial Wall Thickness [%] | 45 ± 5 | 35 ± 4 | 30 ± 3 | 28 ± 2 |

| p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control |

Experimental Protocols

Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model

This protocol describes the induction of PAH in rats using monocrotaline (MCT), a method widely used to mimic the pathophysiology of the human disease for preclinical drug evaluation.

Materials:

-

Male Wistar rats (200-250 g)

-

Monocrotaline (MCT) (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline

-

1N HCl

-

1N NaOH

-

Syringes and needles (27-gauge)

Procedure:

-

Preparation of Monocrotaline Solution:

-

Dissolve monocrotaline in sterile 0.9% saline to a final concentration of 60 mg/mL.

-

Adjust the pH of the solution to 7.4 with 1N HCl and 1N NaOH.

-

Filter-sterilize the solution through a 0.22 µm syringe filter.

-

-

Induction of PAH:

-

Administer a single subcutaneous injection of the prepared monocrotaline solution at a dosage of 60 mg/kg body weight to the rats.

-

House the animals under standard laboratory conditions with free access to food and water.

-

Monitor the animals daily for clinical signs of PAH, such as respiratory distress, cyanosis, and lethargy.

-

The development of PAH is typically observed within 3-4 weeks post-MCT injection.

-

This compound Dosing and Administration

This protocol outlines the preparation and administration of this compound for in vivo studies in the established rat model of PAH.

Materials:

-

This compound (CAS 1194453-23-0)

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of this compound Formulation:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for dosages of 1, 3, and 10 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

-

Ensure the suspension is well-mixed before each administration.

-

-

Administration:

-

Treatment with this compound or vehicle should commence once PAH is established (e.g., 21 days post-MCT injection).

-

Administer this compound or vehicle orally via gavage once daily.

-

Continue the treatment for the duration of the study (e.g., 14-21 days).

-

Monitor the animals for any adverse effects throughout the treatment period.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of human neutrophil elastase (HNE) in the context of pulmonary arterial hypertension and the experimental workflow for evaluating this compound.

Caption: HNE Signaling Pathway in PAH.

Caption: In Vivo Experimental Workflow.

Application Notes and Protocols: Preparation of BAY-8040 Stock Solution

For Researchers, Scientists, and Drug Development Professionals